Cas no 871130-18-6 ((R)-(–)-VAPOL hydrogenphosphate)

(R)-(–)-VAPOL hydrogenphosphate structure
871130-18-6 structure
Produktname:(R)-(–)-VAPOL hydrogenphosphate
CAS-Nr.:871130-18-6
MF:C40H25O4P
MW:600.597871541977
MDL:MFCD09265084
CID:719273
PubChem ID:24885284

(R)-(–)-VAPOL hydrogenphosphate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin,18-hydroxy-8,9-diphenyl-, 18-oxide, (8aR)-
    • (R)-(-)-VAPOL hydrogenphosphate
    • 8,9-Diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin-18- ol 18-oxide
    • (8aR)-18-Hydroxy-8,9-diphenyldiphenanthro[4,3-d:3′,4′-f][1,3,2]dioxaphosphepin 18-oxide (ACI)
    • 17-hydroxy-3,31-diphenyl-16,18-dioxa-17??-phosphaheptacyclo[17.12.0.0(2),(1)?.0?,(1)?.0?,(1)(3).0(2)?,(2)?.0(2)(1),(2)?]hentriaconta-1(19),2(15),3,5(14),6,8(13),9,11,20(29),21(26),22,24,27,30-tetradecaen-17-one
    • 175223-69-5
    • (R)-()-VAPOL hydrogenphosphate
    • CHEMBL1331448
    • (S)-18-HYDROXY-8,9-DIPHENYL-DIPHENANTHRO[4,3-D:3',4'-F][1,3,2]DIOXAPHOSPHEPIN-18-OXIDE
    • (8aR)-18-Hydroxy-8,9-diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepine 18-oxide
    • 871130-18-6
    • NCGC00161029-02
    • (8aR)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin
    • J-502298
    • (8aS)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin
    • (S)-VAPOL hydrogenphosphate
    • CS-B0722
    • 18-hydroxy-8,9-diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepine 18-oxide
    • SCHEMBL13156447
    • (R)-VAPOL HYDROGENPHOSPHATE
    • NCGC00161029-01
    • 871130-17-5
    • D97479
    • MFCD09265084
    • (8aS)-18-Hydroxy-8,9-diphenyldiphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepine 18-oxide
    • 17-hydroxy-3,31-diphenyl-16,18-dioxa-17lambda5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide
    • (R)-( C)-VAPOL hydrogenphosphate
    • (R)-(–)-VAPOL hydrogenphosphate
    • MDL: MFCD09265084
    • Inchi: 1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)
    • InChI-Schlüssel: YKIJNEDTUDPMNC-UHFFFAOYSA-N
    • Lächelt: O=P1(OC2C3C4C(=CC=CC=4)C=CC=3C=C(C=2C2C(=C3C4C(=CC=CC=4)C=CC3=CC=2C2C=CC=CC=2)O1)C1C=CC=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 600.14904627g/mol
  • Monoisotopenmasse: 600.14904627g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 1000
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8Ų
  • XLogP3: 10.6

Experimentelle Eigenschaften

  • Dichte: 1.449
  • Brechungsindex: 1.823
  • PSA: 65.57000
  • LogP: 11.17200

(R)-(–)-VAPOL hydrogenphosphate Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3

(R)-(–)-VAPOL hydrogenphosphate Zolldaten

  • HS-CODE:29349990

(R)-(–)-VAPOL hydrogenphosphate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
R217795-25mg
(R)-(–)-VAPOL hydrogenphosphate
871130-18-6
25mg
$ 335.00 2022-06-02
eNovation Chemicals LLC
D767499-250mg
(R)-(-)-VAPOL hydrogenphosphate
871130-18-6 95%
250mg
$405 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
675512-100MG
(R)-(–)-VAPOL hydrogenphosphate
871130-18-6
100MG
¥2129.98 2022-02-24
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
jm007-100mg
(3aR,8aR)-2,2-bis(4-chlorophenyl)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxytetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
871130-18-6 98%,99%e.e.
100mg
1199CNY 2021-05-07
SHENG KE LU SI SHENG WU JI SHU
sc-253383-100 mg
(R)-(-)-VAPOL hydrogenphosphate,
871130-18-6 >88%
100MG
¥1,602.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-253383A-500 mg
(R)-(-)-VAPOL hydrogenphosphate,
871130-18-6 >88%
500MG
¥4,701.00 2023-07-10
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0340-100mg
(R)-(–)-VAPOL hydrogenphosphate
871130-18-6 98%,99%e.e.
100mg
¥4554.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
jm004-100mg
(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
871130-18-6 98%,99%e.e.
100mg
1199CNY 2021-05-07
abcr
AB568939-25 mg
(8aR)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); .
871130-18-6 98%
25mg
€114.00 2023-06-14
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
jm005-250mg
(3a'R,8a'R)-4',4',8',8'-tetrakis(3,5-di-tert-butylphenyl)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine] 6'-oxide
871130-18-6 98%,99%e.e.
250mg
2299CNY 2021-05-07

(R)-(–)-VAPOL hydrogenphosphate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  3 h, 80 °C
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  16 h, rt
3.1 Reagents: 1H-Tetrazole Solvents: 1,2-Dichloroethane ;  rt; 3 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ,  Decane ;  0 °C; 30 min, 0 °C → rt
4.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  20 min, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Chiral Synthetic Equivalents of 2-Cyano-ethyl Tetraisopropylphosphorodiamidite: Application to the Synthesis and Resolution of Chiral Phosphoric Acids
Isaac, Kevin; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4099-4106

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Pyridine ;  25 °C
1.2 Reagents: Phosphorus oxychloride ;  10 min, 0 °C; 6 h, 25 °C
1.3 Reagents: Water ;  0 °C; 2 h, 25 °C
Referenz
Gram-scale preparation of VAPOL hydrogenphosphate: a structurally distinct chiral Bronsted acid
Desai, Aman A.; et al, Synthesis, 2010, (12), 2106-2109

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Chiral Synthetic Equivalents of 2-Cyano-ethyl Tetraisopropylphosphorodiamidite: Application to the Synthesis and Resolution of Chiral Phosphoric Acids
Isaac, Kevin; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4099-4106

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Bronsted acid-catalyzed imine amidation
Rowland, Gerald B.; et al, Journal of the American Chemical Society, 2005, 127(45), 15696-15697

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1H-Tetrazole Solvents: 1,2-Dichloroethane ;  rt; 3 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ,  Decane ;  0 °C; 30 min, 0 °C → rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Chiral Synthetic Equivalents of 2-Cyano-ethyl Tetraisopropylphosphorodiamidite: Application to the Synthesis and Resolution of Chiral Phosphoric Acids
Isaac, Kevin; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4099-4106

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  16 h, rt
2.1 Reagents: 1H-Tetrazole Solvents: 1,2-Dichloroethane ;  rt; 3 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ,  Decane ;  0 °C; 30 min, 0 °C → rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  20 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Chiral Synthetic Equivalents of 2-Cyano-ethyl Tetraisopropylphosphorodiamidite: Application to the Synthesis and Resolution of Chiral Phosphoric Acids
Isaac, Kevin; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4099-4106

(R)-(–)-VAPOL hydrogenphosphate Raw materials

(R)-(–)-VAPOL hydrogenphosphate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:871130-18-6)(R)-(–)-VAPOL hydrogenphosphate
A1185832
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):164.0/297.0/936.0